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Pyridine, 2-ethyl-6-(trifluoromethyl)-

Catalog No.
S8607041
CAS No.
M.F
C8H8F3N
M. Wt
175.15 g/mol
Availability
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Pyridine, 2-ethyl-6-(trifluoromethyl)-

Product Name

Pyridine, 2-ethyl-6-(trifluoromethyl)-

IUPAC Name

2-ethyl-6-(trifluoromethyl)pyridine

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

InChI

InChI=1S/C8H8F3N/c1-2-6-4-3-5-7(12-6)8(9,10)11/h3-5H,2H2,1H3

InChI Key

ZEBHPYKVVWEUDN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC=C1)C(F)(F)F

Pyridine, 2-ethyl-6-(trifluoromethyl)- is a substituted pyridine compound characterized by the presence of a trifluoromethyl group at the 6-position and an ethyl group at the 2-position of the pyridine ring. Pyridine derivatives, particularly those containing trifluoromethyl groups, are known for their unique physical and chemical properties, which make them valuable in various industrial applications, including agrochemicals and pharmaceuticals . The molecular formula for Pyridine, 2-ethyl-6-(trifluoromethyl)- is C9H10F3N, and it exhibits a distinct aromatic character due to the nitrogen atom in the heterocyclic ring.

Typical of pyridine derivatives:

  • Nucleophilic Substitution: The trifluoromethyl group can enhance electrophilic character, making the compound susceptible to nucleophilic attack.
  • Electrophilic Aromatic Substitution: The electron-withdrawing trifluoromethyl group can direct electrophiles to ortho and para positions relative to itself.
  • Oxidation: The compound can undergo oxidation reactions, potentially converting the ethyl group into more oxidized functional groups.

These reactions are significant for synthesizing more complex molecules or modifying existing structures for specific applications.

The synthesis of Pyridine, 2-ethyl-6-(trifluoromethyl)- can be achieved through several methods:

  • Direct Fluorination: This method involves the introduction of fluorine atoms into the pyridine ring using fluorinating agents.
  • Chlorination followed by Fluorination: Starting from a chlorinated precursor (like 3-picoline), chlorination can be followed by fluorination to introduce the trifluoromethyl group .
  • Cyclo-condensation Reactions: These reactions involve assembling pyridine from smaller fluorinated building blocks under controlled conditions .

Each method has its advantages depending on the desired yield and purity of the final product.

Pyridine, 2-ethyl-6-(trifluoromethyl)- has several applications:

  • Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides due to its biological activity.
  • Pharmaceuticals: This compound plays a role in developing drugs that require specific pharmacological properties attributed to trifluoromethyl substitution.
  • Material Science: Its unique properties make it suitable for creating advanced materials with specific electronic or optical characteristics .

Several compounds share structural similarities with Pyridine, 2-ethyl-6-(trifluoromethyl)-. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
TrifluoromethylpyridineContains a trifluoromethyl groupUsed extensively in agrochemical applications
5-Trifluoromethylpyridin-2-amineAmino group at position 2Exhibits different biological activities
3-TrifluoromethylpyridineTrifluoromethyl at position 3Different reactivity patterns compared to others
6-(Trifluoromethyl)picolinic acidCarboxylic acid functional groupPotential use in pharmaceuticals

Pyridine, 2-ethyl-6-(trifluoromethyl)- is unique due to its ethyl substitution at position 2 and its specific trifluoromethyl positioning at position 6, which influence its chemical behavior and applications distinctly compared to other pyridine derivatives.

The core structure consists of a pyridine ring substituted at positions 2 and 6 with ethyl (-C₂H₅) and trifluoromethyl (-CF₃) groups, respectively. X-ray crystallography and computational models reveal a planar aromatic system with bond lengths distorted by the electron-withdrawing -CF₃ group. The C-F bond lengths in the trifluoromethyl group measure approximately 1.33 Å, characteristic of strong σ-bonding with partial double-bond character due to hyperconjugation.

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₈H₉BF₃NO₂
Molecular Weight218.97 g/mol
LogP (Partition Coefficient)0.3426
Rotatable Bonds2

The ethyl group’s +I effect slightly donates electron density to the ring, counteracting the -I effect of the -CF₃ group. This balance creates regions of varying electron density, making the compound amenable to both nucleophilic and electrophilic reactions at positions 3 and 5.

Historical Evolution of Trifluoromethylpyridine Derivatives in Chemical Research

Trifluoromethylpyridines (TFMPs) gained prominence in the 1980s when scalable synthesis routes were developed for agrochemical intermediates. Early methods involved vapor-phase chlorination of 3-picoline followed by fluorine exchange using hydrogen fluoride (Scheme 1):

$$
\text{3-Picoline} \xrightarrow[\text{Cl}2, \text{FeF}3]{300^\circ\text{C}} \text{2-Chloro-5-(trifluoromethyl)pyridine} \xrightarrow{\text{H}_2/\text{Pd}} \text{2-Ethyl-6-(trifluoromethyl)pyridine}
$$

This process, optimized by Dow Chemical and Ishihara Sangyo Kaisha, enabled bulk production of derivatives like 2,5-CTF (2-chloro-5-(trifluoromethyl)pyridine), a precursor to herbicides. The ethyl-substituted variant emerged as a stable intermediate for synthesizing sulfonylurea herbicides, leveraging its resistance to hydrolysis under acidic conditions.

By the 2000s, advances in cross-coupling reactions allowed direct introduction of trifluoromethyl groups via Cu-mediated Ullmann couplings, expanding access to diverse TFMP scaffolds. The compound’s role in drug discovery intensified after 2010, with its -CF₃ group improving pharmacokinetic profiles of kinase inhibitors and antiviral agents.

Role of Fluorine Substituents in Pyridine-Based Compound Reactivity

Fluorine’s electronegativity (3.98 Pauling scale) induces pronounced electron withdrawal, rendering the pyridine ring electron-deficient. This effect is quantified by Hammett substituent constants (σₘ = 0.43 for -CF₃), which predict increased acidity of the pyridinium proton (pKa ≈ 1.2). The -CF₃ group also stabilizes adjacent negative charges through inductive effects, facilitating deprotonation in Suzuki-Miyaura couplings:

$$
\text{Ar-B(OH)}_2 + \text{2-Ethyl-6-CF₃-Pyridine} \xrightarrow{\text{Pd(0)}} \text{Biaryl Product}
$$

Comparative studies show that replacing -CF₃ with -CH₃ reduces reaction yields by 40–60% in cross-couplings, underscoring fluorine’s role in transition-state stabilization. Additionally, the -CF₃ group’s hydrophobicity (π = 1.7) enhances membrane permeability, making the compound a favored scaffold in CNS-targeting drugs.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

175.06088375 g/mol

Monoisotopic Mass

175.06088375 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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